molecular formula C50H46Cl2F2N2O23 B162718 acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate CAS No. 348079-13-0

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate

Cat. No. B162718
M. Wt: 1151.8 g/mol
InChI Key: ABZBPPQDKRLSCZ-UHFFFAOYSA-N
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Description

Fluo-3FF AM is a cell-permeant acetoxy-methyl ester of the fluorescent calcium indicator Fluo-3FF. As Fluo-3FF AM enters cells, it is hydrolyzed by intracellular esterases to produce Fluo-3FF. Fluo-3FF, a di-fluorinated analog of Fluo-3 (Item Nos. 20402 | 20403 | 20404), displays about a 100-fold lower affinity than Fluo-3 for calcium (Kds = 42 and 0.4 µM, respectively). Low affinity calcium indicators are particularly useful for studying compartments with high concentrations of calcium, such as endoplasmic reticulum, where high affinity dyes will be insensitive to luminal fluctuations. Fluo-3FF has excitation/emission maxima of approximately 506 and 526 nm, respectively.

Scientific Research Applications

Quantum Chemical Analysis and Corrosion Inhibition

A study by Zarrouk et al. (2014) utilized quantum chemical calculations based on the Density Functional Theory (DFT) method to analyze similar quinoxalines compounds. These compounds, including variants of ethoxy-oxoethyl groups, were investigated for their role as corrosion inhibitors for copper in nitric acid media. The study highlights the relationship between molecular structure and inhibition efficiency, providing insights into the applications of complex compounds in material science and corrosion protection Zarrouk et al., 2014.

Synthesis and Structural Analysis for Antitumor Activity

Research by Liu et al. (2018) involved the synthesis of a compound similar in structure, emphasizing its potential antitumor activity. The study focused on the crystal structure and the compound's effect on inhibiting the proliferation of certain cancer cell lines, demonstrating the relevance of complex organic compounds in the development of novel anticancer agents Liu et al., 2018.

Molecular Mechanisms in Drug Resistance

Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of compounds with structural similarities, particularly in the context of overcoming drug resistance in cancer cells. Their research highlights the importance of these compounds in developing therapies that can target drug-resistant cancer cells, thereby broadening the scope of effective cancer treatment Das et al., 2009.

Development of Biodegradable Phosphate Protecting Groups

Ora et al. (2009) investigated the use of acetyloxymethoxy-2,2-bis(ethoxycarbonyl)propyl groups, closely related to the compound , as biodegradable phosphate protecting groups for nucleoside 5'-monophosphates. Their findings have implications for the development of environmentally friendly and biodegradable materials in pharmaceutical and biochemical research Ora et al., 2009.

properties

IUPAC Name

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H46Cl2F2N2O23/c1-26(57)69-21-74-42-16-41-33(14-35(42)52)48(32-13-34(51)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-36(53)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZBPPQDKRLSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46Cl2F2N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1151.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate
Reactant of Route 2
Reactant of Route 2
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate
Reactant of Route 3
Reactant of Route 3
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate
Reactant of Route 4
Reactant of Route 4
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate
Reactant of Route 5
Reactant of Route 5
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate
Reactant of Route 6
Reactant of Route 6
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate

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